molecular formula C11H18O2 B13786847 1,4-Cycloundecanedione CAS No. 27567-76-6

1,4-Cycloundecanedione

Cat. No.: B13786847
CAS No.: 27567-76-6
M. Wt: 182.26 g/mol
InChI Key: QDEUSKVYKASGCW-UHFFFAOYSA-N
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Description

1,4-Cycloundecanedione is a cyclic diketone compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound, characterized by two carbonyl groups at the 1 and 4 positions of a cycloundecane ring, serves as a versatile building block in organic synthesis and materials science research. Its structure suggests potential utility as a precursor for the synthesis of larger macrocyclic compounds, fragrances, and functional polymers. Researchers value this diketone for its application in exploring novel chemical spaces, particularly in the development of new organic materials with tailored properties . The compound is provided with a guaranteed purity and is intended for research purposes only. 1,4-Cycloundecanedione is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

27567-76-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

cycloundecane-1,4-dione

InChI

InChI=1S/C11H18O2/c12-10-6-4-2-1-3-5-7-11(13)9-8-10/h1-9H2

InChI Key

QDEUSKVYKASGCW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)CCC(=O)CCC1

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis Approaches for 1,4-Cycloundecanedione

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. deanfrancispress.comub.edu For 1,4-cycloundecanedione, the primary disconnection logically occurs within the carbocyclic ring to generate a linear precursor.

A key strategy for 1,4-dicarbonyl compounds involves disconnection between the C2 and C3 carbons (relative to the carbonyl groups). youtube.com This approach leads to two synthons: an enolate equivalent (a nucleophile) and an α-haloketone equivalent (an electrophile with "unnatural" polarity). quimicaorganica.orgslideshare.netresearchgate.net Applying this logic to 1,4-cycloundecanedione, ring-opening between C4 and C5 would yield a linear undecane (B72203) chain with reactive functionalities at both ends. For instance, one terminus could be an enolate or its equivalent, and the other could be a leaving group suitable for intramolecular nucleophilic substitution.

Another powerful retrosynthetic approach for 1,4-dicarbonyl systems considers a Michael addition. The disconnection generates an α,β-unsaturated carbonyl component and a nucleophile. youtube.com In the context of 1,4-cycloundecanedione, this would simplify the target to a linear precursor poised for an intramolecular Michael addition, a common and effective ring-forming strategy.

Ring-Closing Strategies for Macrocyclic Diones

The formation of medium to large rings is entropically disfavored compared to the formation of five- or six-membered rings. nih.gov Consequently, intermolecular polymerization often outcompetes the desired intramolecular cyclization. wikipedia.org Several strategies have been developed to overcome this challenge.

The high-dilution principle is a cornerstone of macrocyclization. wikipedia.orgyoutube.com By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with the other end (intramolecular) is favored over reacting with a different molecule (intermolecular). acs.org

Historically, this was achieved by using large volumes of solvent. Modern implementations have evolved to use techniques that create "pseudo-high dilution." nih.gov The most common method involves the slow addition of the precursor to the reaction mixture, often using a syringe pump, ensuring that the rate of consumption is faster than the rate of addition. wikipedia.orgacs.org This maintains a constantly low concentration of the reactive species, effectively preventing oligomerization and polymerization. researchgate.net Anchoring the precursor to a solid support, as is common in peptide synthesis, can also achieve a pseudo-dilution effect by isolating reactive sites from one another. nih.gov

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of macrocycles, including 11-membered rings. researchgate.netwikipedia.orgresearchgate.net This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new carbon-carbon double bond from a linear precursor containing two terminal alkenes, with the liberation of volatile ethylene (B1197577) gas driving the reaction forward. wikipedia.org

To synthesize a precursor for 1,4-cycloundecanedione via RCM, a linear diene with ketone functionalities (or protected ketones) would be required. The RCM reaction would yield a cycloundecene derivative. Subsequent hydrogenation or other functional group manipulations of the double bond would then afford the saturated 1,4-cycloundecanedione. The broad functional group tolerance of modern RCM catalysts often allows for the presence of ketones during the cyclization step. wikipedia.orgresearchgate.net The efficiency of RCM for forming 11-membered rings can be highly dependent on the substrate's conformational flexibility and the specific catalyst used. researchgate.net

Catalyst GenerationKey FeaturesApplication in Macrocyclization
Grubbs' 1st Generation Good activity for terminal alkenes.Effective for many systems, though may require higher catalyst loading or temperature.
Grubbs' 2nd Generation Higher activity, better thermal stability, broader substrate scope.Often the catalyst of choice for challenging macrocyclizations, including the formation of 11-membered rings. researchgate.net
Hoveyda-Grubbs Catalysts High stability and initiation rates, allows for catalyst recycling.Widely used in complex total synthesis for efficient ring closure. acs.org

This table summarizes general features of common RCM catalysts and their relevance to macrocycle synthesis.

Beyond RCM, several classical intramolecular reactions can be employed to form the 11-membered ring of 1,4-cycloundecanedione. These methods rely on creating a linear precursor with complementary reactive functional groups at each end.

Intramolecular Aldol (B89426)/Michael Reactions: A precursor with an aldehyde or ketone at one end and an enolizable ketone or other activated methylene (B1212753) group at the other can undergo an intramolecular aldol condensation or Michael addition. For a 1,4-dione, an intramolecular Michael reaction is a highly relevant pathway. youtube.com

Thorpe-Ziegler Cyclization: This method involves the intramolecular condensation of dinitriles, followed by hydrolysis and decarboxylation to yield a cyclic ketone. A precursor such as 2,5-dicyanoundecane could theoretically be cyclized to form a β-ketonitrile, which can then be converted to the target dione (B5365651).

Acyloin Condensation: The reductive coupling of diesters using metallic sodium can form cyclic α-hydroxy ketones (acyloins). A precursor like a diethyl undecane-1,8-dicarboxylate could be used, which after cyclization and oxidation would yield the desired 1,4-dione.

The success of these methods often hinges on the use of high-dilution conditions to favor the intramolecular pathway. nih.govacs.org

Stereoselective Synthesis of 1,4-Cycloundecanedione and Analogues

Introducing stereocenters into the 1,4-cycloundecanedione ring in a controlled manner adds a significant layer of complexity to the synthesis. Stereoselective strategies aim to control the relative three-dimensional arrangement of substituents.

Diastereoselective synthesis of analogues of 1,4-cycloundecanedione can be achieved by incorporating chiral elements into the linear precursor or by using chiral reagents during the cyclization.

One approach involves a substrate-controlled reaction where existing stereocenters in the linear precursor direct the formation of new stereocenters during the cyclization. For example, if the acyclic chain is built using asymmetric aldol reactions, the resulting stereochemistry can influence the conformational preferences of the chain, thereby favoring the formation of one diastereomeric macrocycle over another during a ring-closing event. cam.ac.uk

Another strategy is reagent-controlled diastereoselection, where a chiral catalyst or reagent directs the cyclization. In the context of RCM, chiral catalysts can induce stereoselectivity. More commonly for diastereoselection, the geometry of the double bonds (E/Z) in the precursor can be controlled, which in turn influences the stereochemical outcome of the cyclic alkene.

In non-RCM cyclizations, intramolecular reactions can exhibit diastereoselectivity based on the transition state energies. The Curtin–Hammett principle can be relevant in such cases, where the product ratio is determined by the relative energy of the transition states leading to the different diastereomers, especially if the conformations of the linear precursor can interconvert rapidly. bham.ac.ukrsc.org Non-covalent interactions, such as hydrogen bonding or π-stacking within the precursor, can pre-organize it for cyclization and kinetically favor the formation of a specific diastereomer. bham.ac.uk

Enantioselective Catalysis in Dione Formation

The asymmetric synthesis of cyclic diones, including structures analogous to 1,4-cycloundecanedione, represents a significant challenge in modern organic chemistry. The development of catalytic enantioselective methods to construct these frameworks is crucial for accessing chiral molecules with potential applications in various fields. While specific examples focusing solely on 1,4-cycloundecanedione are not extensively documented, the principles of enantioselective catalysis can be applied from studies on other cyclic diketones.

Organocatalysis has emerged as a powerful tool for the enantioselective formation of cyclic compounds. For instance, the Michael reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered asymmetric through the use of chiral organocatalysts. Cinchona alkaloid-derived pyrimidines have been shown to be effective catalysts for the Michael reaction between cyclic diketones and β,γ-unsaturated-α-ketoesters, affording products in high yields and excellent enantioselectivities (94−99% ee). This approach provides a pathway to chiral cyclic structures that could be precursors to or analogues of 1,4-cycloundecanedione.

Another strategy involves the use of proline and its derivatives as catalysts in asymmetric reactions. Proline catalysis is particularly effective in Robinson annulation reactions, which can be used to construct chiral six-membered rings. The principles of such organocatalytic transformations could potentially be extended to the synthesis of larger ring systems like cycloundecanedione through carefully designed substrates and reaction conditions.

Transition metal catalysis also offers a versatile platform for the enantioselective synthesis of cyclic ketones. Palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated cyclic enones is a well-established method for creating chiral carbon centers. This methodology has been reviewed extensively, highlighting various catalytic systems based on different types of ligands, including phosphines and bisoxazolines. While often applied to five- and six-membered rings, the development of new ligands and catalysts could enable its application to the synthesis of medium-sized rings. Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has also been successfully employed for the construction of chiral seven-membered rings, demonstrating the potential for expansion to larger ring systems.

The following table summarizes some relevant enantioselective catalytic methods applicable to the formation of cyclic diones and related structures.

Catalytic SystemReaction TypeSubstratesKey FeaturesReported Enantioselectivity (ee)
Cinchona Alkaloid-Derived PyrimidinesMichael ReactionCyclic diketones and β,γ-unsaturated-α-ketoestersMild reaction conditions, recoverable catalyst.94-99%
L-ProlineRobinson AnnulationCyclic diketones and methyl vinyl ketoneStereoselective formation of chiral six-membered rings.60-70%
Palladium Complexes with Chiral Ligands1,4-AdditionCyclic enones and arylboronic acidsConstruction of C-C bonds in an asymmetric fashion.Up to 96%
Rhodium Complexes with Chiral Ligands1,4-AdditionEnones and arylboronic acidsFormation of chiral seven-membered rings.Excellent regio- and enantioselectivities

Atom-Economic and Sustainable Synthesis Protocols

The development of synthetic methodologies for 1,4-cycloundecanedione and other cyclic diones is increasingly guided by the principles of atom economy and sustainability. These approaches aim to maximize the incorporation of starting materials into the final product, minimize waste, and utilize environmentally benign reagents and conditions.

Green Chemistry Principles in Dione Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. In the context of dione synthesis, these principles encourage the use of catalytic methods over stoichiometric reagents, the maximization of atom economy, and the use of safer solvents and renewable feedstocks.

Atom Economy: This principle, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product. For the synthesis of cyclic diones, cycloaddition and rearrangement reactions are often more atom-economical than multi-step linear syntheses that may involve protecting groups and generate significant waste.

The following table illustrates the application of some green chemistry principles to the synthesis of cyclic diones.

Green Chemistry PrincipleApplication in Dione SynthesisExample/Strategy
PreventionDesigning syntheses to minimize waste generation.Utilizing one-pot or tandem reactions to reduce intermediate purification steps.
Atom EconomyMaximizing the incorporation of reactant atoms into the product.Employing cycloaddition or rearrangement reactions.
Less Hazardous Chemical SynthesesUsing and generating substances with minimal toxicity.Replacing hazardous reagents with safer alternatives.
Safer Solvents and AuxiliariesAvoiding or replacing hazardous solvents.Performing reactions in water, ionic liquids, or under solvent-free conditions.
CatalysisUsing catalytic reagents in small amounts instead of stoichiometric reagents.Employing organocatalysts, metal catalysts, or biocatalysts.

Solvent-Free and Aqueous Media Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, also known as solid-state reactions, can lead to improved reaction rates, higher yields, and easier product purification. For instance, solvent-free aldol condensations of cyclic ketones with aldehydes have been shown to be an efficient method for producing α,α′-bis(substituted-benzylidene) cycloalkanones. This approach could be adapted for the functionalization of a pre-existing cycloundecanedione core.

Reactions in aqueous media are also highly desirable from a green chemistry perspective. Water is a non-toxic, non-flammable, and inexpensive solvent. While the low solubility of many organic compounds in water can be a challenge, the use of surfactants or co-solvents can often overcome this limitation. The development of water-tolerant catalysts is an active area of research that could enable more dione syntheses to be performed in aqueous environments.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in terms of sustainability and selectivity. Enzymes operate under mild conditions (temperature, pH), often in aqueous media, and can exhibit high levels of regio-, chemo-, and enantioselectivity.

For the synthesis of cyclic diones and related structures, several classes of enzymes are of interest. Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of cyclic ketones to lactones, which can be precursors to diones. Transketolases can catalyze carbon-carbon bond formation, potentially enabling the construction of dione backbones from smaller building blocks. Furthermore, lipases are widely used for the kinetic resolution of racemic mixtures, which could be applied to resolve chiral diones or their precursors.

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. This approach can be used to create complex molecules in a more efficient and sustainable manner. For example, a chemical reaction might be used to construct the basic carbon skeleton of a cycloundecanedione, followed by an enzymatic step to introduce chirality or perform a specific functional group transformation. This strategy has been successfully applied to the synthesis of prostaglandins, where a key chiral intermediate is synthesized chemoenzymatically.

Reactivity and Mechanistic Organic Chemistry

Nucleophilic and Electrophilic Reactivity of 1,4-Cycloundecanedione

The reactivity of 1,4-cycloundecanedione is primarily dictated by the presence of its two carbonyl groups. These functional groups render the carbonyl carbons electrophilic, making them susceptible to attack by nucleophiles. The molecule's large eleven-membered ring structure may also influence reactivity due to conformational flexibility.

For 1,4-cycloundecanedione to undergo a conjugate addition reaction, it must first be converted into an α,β-unsaturated carbonyl compound, also known as an enone. Such an analogue, for instance, cycloundec-2-ene-1,4-dione, would present two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-3).

Conjugate addition, or Michael addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl system. wikipedia.orglibretexts.org This process is favored by "soft" nucleophiles, which are typically less reactive and have a more delocalized charge. libretexts.orgyoutube.com The mechanism proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final saturated product. wikipedia.org The preference for 1,4-addition over direct 1,2-addition to the carbonyl carbon is a key feature of these reactions. libretexts.org

Table 1: Nucleophiles Favoring Conjugate (1,4) Addition

Nucleophile Class Specific Examples
Organocuprates Gilman reagents (e.g., (CH₃)₂CuLi)
Enolates Anions of β-dicarbonyl compounds (e.g., diethyl malonate)
Amines Secondary amines (e.g., methylamine) wikipedia.org
Thiols Thiolates (e.g., PhS⁻)
Cyanides Hydrogen cyanide, Diethylaluminum cyanide wikipedia.org

The two carbonyl carbons in 1,4-cycloundecanedione are electrophilic centers due to the polarization of the carbon-oxygen double bond. quora.com This makes them targets for direct nucleophilic attack, a process known as 1,2-addition. libretexts.org In this reaction, the nucleophile adds directly to the carbonyl carbon, and upon workup, an alcohol is formed. chemistrysteps.com

The reactivity of these carbonyl groups is influenced by both electronic and steric factors. chemistrysteps.com Highly reactive or "hard" nucleophiles, characterized by a high concentration of charge, tend to favor direct 1,2-addition. libretexts.orgyoutube.com This contrasts with the behavior of soft nucleophiles, which, as mentioned, preferentially undergo 1,4-addition when an α,β-unsaturated system is present. libretexts.org

Table 2: Comparison of Nucleophile Behavior with α,β-Unsaturated Carbonyls

Nucleophile Type Characteristics Preferred Reaction Examples
Hard Nucleophiles Small, high charge density, reactivity governed by electrostatics youtube.com 1,2-Addition (Direct) Organolithium reagents (RLi), Grignard reagents (RMgX), Lithium aluminum hydride (LiAlH₄) libretexts.orgyoutube.com
Soft Nucleophiles Large, polarizable, delocalized charge youtube.com 1,4-Addition (Conjugate) Organocuprates (R₂CuLi), Enolates, Amines, Thiolates youtube.com

Pericyclic Reactions and Cycloadditions Involving the Dione (B5365651) System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For a molecule like 1,4-cycloundecanedione to participate, it would typically need to be modified to contain a conjugated π-system.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.org The parent 1,4-cycloundecanedione cannot directly participate as either component. However, an unsaturated derivative could potentially act as a dienophile.

For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.com Carbonyl groups are effective electron-withdrawing substituents, so an enone derivative of 1,4-cycloundecanedione could be a reactive dienophile. libretexts.org The reaction rate is enhanced when the diene possesses electron-donating groups. chemistrysteps.com A critical requirement for the diene is its ability to adopt an s-cis conformation. chemistrysteps.com

Table 3: Representative Components in Diels-Alder Reactions

Component Role Activating/Favorable Groups Example Compounds
Diene 4π-electron system Electron-Donating Groups (e.g., -OR, -NR₂) 1,3-Butadiene, Cyclopentadiene, Anthracene praxilabs.com
Dienophile 2π-electron system Electron-Withdrawing Groups (e.g., -CHO, -COR, -CN) Maleic anhydride (B1165640) praxilabs.com, Acrylonitrile, Ethyl propenoate libretexts.org

The [2+2] cycloaddition is a reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene components. organicreactions.org This reaction is often initiated photochemically. organicreactions.orgnih.gov Similar to the Diels-Alder reaction, 1,4-cycloundecanedione itself is not a suitable substrate. However, an enone analogue could participate in a [2+2] photocycloaddition with another alkene.

The mechanism is generally understood to proceed through the photoexcitation of the enone to a triplet state. wikipedia.org This excited state then interacts with the ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring. wikipedia.orgillinois.edu While cyclic enones are often efficient substrates, acyclic enones can be less reactive due to competing energy-wasting processes like cis-trans isomerization. nih.govnih.gov

Tautomerism and Isomerization Processes in 1,4-Cycloundecanedione

1,4-Cycloundecanedione is subject to keto-enol tautomerism, an equilibrium between the dione form (keto) and its corresponding enol or dienol forms. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. openstax.org

For most simple ketones, the keto form is overwhelmingly favored at equilibrium due to the greater thermodynamic stability of the C=O double bond compared to a C=C double bond. libretexts.orglibretexts.org However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium. libretexts.org For a 1,4-dicarbonyl compound like 1,4-cycloundecanedione, the stabilization of the enol form is less pronounced than in 1,3-diones because the carbonyl groups are separated. vedantu.com The equilibrium can be catalyzed by both acid and base. openstax.org Base catalysis proceeds through a resonance-stabilized enolate ion, while acid catalysis involves protonation of a carbonyl oxygen followed by deprotonation at the α-carbon. libretexts.orgopenstax.org

Transition Metal-Catalyzed Transformations of 1,4-Cycloundecanedione

While specific transition metal-catalyzed transformations of 1,4-cycloundecanedione are not extensively documented, the reactivity of cyclic ketones provides a framework for potential applications. Transition metals offer unique pathways for bond formation and cleavage by alternating between different oxidation states. crunchchemistry.co.uk

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org A common application for ketones is the α-arylation reaction, which typically involves forming a metal enolate that then undergoes reductive elimination with an aryl halide. While this is well-established for six-membered rings, its application to larger, more flexible rings like 1,4-cycloundecanedione is an area of ongoing research. The challenge lies in controlling the regioselectivity of enolate formation and preventing side reactions in the conformationally mobile system.

Transition metals can catalyze a variety of oxidation and reduction reactions on cyclic ketones. nih.govuq.edu.au For instance, palladium catalysts have been used for the dehydrogenation of saturated ketones to form α,β-unsaturated enones, using molecular oxygen as the oxidant. researchgate.net Applying such a reaction to 1,4-cycloundecanedione could potentially yield cycloundecene-1,4-dione.

Reductive couplings, such as the Pinacol coupling, utilize electron-donating metals to form C-C bonds between two carbonyl groups, yielding vicinal diols. wikipedia.org An intramolecular Pinacol coupling of 1,4-cycloundecanedione would be challenging due to the distance between the carbonyl groups, but intermolecular coupling is a theoretical possibility.

Rearrangement Reactions and Fragmentations

The carbon skeleton of cyclic ketones can be modified through various rearrangement reactions, often resulting in ring contraction or expansion.

Favorskii Rearrangement : This reaction involves the base-induced rearrangement of an α-halo ketone to form a carboxylic acid derivative, typically with ring contraction. wikipedia.orgadichemistry.comalfa-chemistry.com If 1,4-cycloundecanedione were selectively α-halogenated (e.g., at the 2-position), treatment with a base like sodium methoxide (B1231860) would be expected to yield a methyl cyclodecanecarboxylate derivative. The mechanism proceeds through a bicyclic cyclopropanone (B1606653) intermediate. ddugu.ac.inadichemistry.com

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as m-CPBA. wikipedia.orgorganic-chemistry.orgjk-sci.com The oxidation of 1,4-cycloundecanedione would involve the insertion of an oxygen atom adjacent to one of the carbonyl groups, expanding the eleven-membered carbon ring to a twelve-membered dilactone or oxa-lactone ring system. The regioselectivity of insertion depends on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.orgpitt.edu

Wolff Rearrangement : This reaction can also be used for ring contraction and begins with an α-diazo ketone. libretexts.orgwikipedia.org The α-diazo ketone, upon thermolysis or photolysis, loses nitrogen gas to form a ketene (B1206846) intermediate, which can be trapped by a nucleophile. wikipedia.org This sequence would convert a derivative of 1,4-cycloundecanedione into a cyclodecane (B1584694) derivative.

Kinetic and Thermodynamic Control in Reactions of 1,4-Cycloundecanedione

In reactions involving unsymmetrical ketones, the formation of different products can often be directed by choosing conditions that favor either the kinetic or the thermodynamic pathway. libretexts.orgmasterorganicchemistry.com This is particularly relevant for reactions proceeding via an enolate intermediate.

1,4-Cycloundecanedione has two distinct types of α-protons: those at the C2 and C11 positions (adjacent to one carbonyl) and those at the C3 and C5 positions (flanked by a carbonyl and methylene (B1212753) groups). Deprotonation can lead to two different enolates:

Kinetic Enolate : Formed by removing the most accessible, least sterically hindered proton. This reaction is fast and irreversible, typically achieved using a bulky, strong, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C). khanacademy.org For 1,4-cycloundecanedione, the protons at C2/C11 are generally less hindered.

Thermodynamic Enolate : The more stable enolate, which has a more substituted double bond. Its formation is an equilibrium process favored by using a smaller, weaker base (like sodium hydride or an alkoxide) at higher temperatures, allowing the initially formed kinetic enolate to revert to the ketone and eventually form the more stable thermodynamic product. khanacademy.orgopenstax.orgyoutube.com In this case, the enolate involving the C3 position would likely be the more substituted and thus the thermodynamic product.

By selecting the appropriate reaction conditions, chemists can control which enolate is formed, thereby directing the regioselectivity of subsequent alkylation, acylation, or aldol (B89426) reactions. libretexts.orgopenstax.org

Interactive Table: Conditions for Selective Enolate Formation
Control TypeConditionsFavored Product Characteristics
Kinetic Control Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Short reaction timeThe product that forms fastest; enolate formed from the least sterically hindered α-proton. khanacademy.orgyoutube.com
Thermodynamic Control Weaker, smaller base (e.g., NaH, NaOMe), Higher temperature (e.g., 25 °C or higher), Longer reaction timeThe most stable product; enolate with the more substituted double bond. masterorganicchemistry.comopenstax.org

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient specific data on the chemical compound “1,4-Cycloundecanedione” to generate the detailed article as requested in the outline.

The advanced characterization methodologies and techniques specified, such as 2D NMR (COSY, HMQC, HMBC), Solid-State NMR, advanced chemical shift analysis, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS), require specific experimental data, research findings, and corresponding data tables for this particular compound.

The search results did not yield any published studies detailing the application of these specific analytical methods to 1,4-Cycloundecanedione. While general principles of these techniques are well-documented for other molecules, applying them to the subject compound without specific research would be hypothetical and would not meet the requirement for scientifically accurate content and detailed research findings.

Therefore, it is not possible to provide the requested article while adhering to the strict content inclusions and quality standards.

Advanced Characterization Methodologies and Techniques

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of a wide array of organic compounds, including cyclic ketones like 1,4-cycloundecanedione. nih.govyoutube.com This method is particularly advantageous for analyzing thermally labile and non-volatile molecules. nih.gov The fundamental principle of ESI-MS involves the production of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer. youtube.com

For a neutral molecule such as 1,4-cycloundecanedione, ionization is typically achieved through protonation or cationization in the solution phase before nebulization. nih.gov The process involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This generates a fine spray of charged droplets. As the solvent evaporates from these droplets, with the aid of a drying gas, the charge density on the surface increases. This eventually leads to the ejection of protonated or cationized analyte molecules, such as [M+H]⁺ or [M+Na]⁺, into the gas phase. nih.gov

The fragmentation patterns of cyclic ketones in mass spectrometry can be complex. miamioh.edu Common fragmentation pathways for cyclic ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. whitman.edujove.com Due to the cyclic structure, the initial α-cleavage does not immediately lead to fragmentation unless a second bond is broken. whitman.edu Subsequent loss of small neutral molecules, such as carbon monoxide (CO), is also a characteristic fragmentation pathway for cyclic carbonyl compounds. researchgate.net The resulting fragment ions provide valuable information for the structural elucidation of the parent molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable experimental science for the definitive determination of the atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides a three-dimensional picture of the electron density within a crystal, from which the precise positions of atoms, their chemical bonds, and other structural details can be elucidated. wikipedia.org It is the primary method for characterizing the atomic structure of materials and is fundamental in understanding the relationship between structure and function in chemical and biological systems. wikipedia.orgfiveable.me

The core principle of X-ray crystallography is the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. fiveable.me When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal, the scattered X-rays interfere with one another, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgfiveable.me

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that yields detailed information about the internal lattice of crystalline substances. pulstec.net This includes unit cell dimensions, bond lengths, bond angles, and the specifics of site-ordering. pulstec.net The methodology begins with the growth of a high-quality single crystal of the compound of interest, typically with dimensions of 0.1-0.3 mm. wikipedia.orgfiveable.me This crystal is then mounted on a goniometer head, which allows for its precise orientation in the X-ray beam. fiveable.me

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated. wikipedia.orgfiveable.me The diffraction pattern is a collection of reflections, each with a specific intensity and position. The condition for constructive interference and the appearance of a diffracted beam is described by Bragg's Law:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence of the X-ray beam. fiveable.melibretexts.org

The collected diffraction data are then processed to determine the unit cell parameters and the symmetry of the crystal. The "phase problem" is a central challenge in X-ray crystallography, and various methods, including direct methods, are employed to solve it and generate an initial electron density map. fiveable.me This map is then used to build a model of the molecular structure, which is subsequently refined to best fit the experimental data. youtube.com

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.67
γ (°)90
Volume (ų)1054.3
Z4
Temperature (K)100
Wavelength (Å)0.71073
Reflections collected8456
Independent reflections2345
R(int)0.034
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. chemrxiv.org These interactions, which are significantly weaker than covalent bonds, include van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonds. cetjournal.it The study of these interactions is crucial for understanding the physical properties of a crystalline solid and for the practice of crystal engineering. cetjournal.it

Polymorphism is the ability of a solid material to exist in more than one crystalline form. kpi.ua These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal packing and/or molecular conformation. kpi.ua As a result, polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.

The study of polymorphism is of great importance in the pharmaceutical and materials science industries. For a given compound, the existence of polymorphs can be investigated by crystallizing the substance under a variety of conditions, such as different solvents, temperatures, and pressures. Each polymorph will produce a distinct X-ray diffraction pattern. While some cyclic ketones and related compounds have been shown to exhibit polymorphism, specific studies on the polymorphic behavior of 1,4-cycloundecanedione are not extensively documented in the public domain. nih.govwikipedia.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful and widely used analytical technique for the identification of functional groups in molecules. triprinceton.org These methods probe the vibrational energy levels of a molecule. uni-siegen.de Since different functional groups have characteristic vibrational frequencies, their presence in a molecule can be determined by analyzing its IR and Raman spectra.

For 1,4-cycloundecanedione, the most prominent functional groups are the ketone carbonyl (C=O) groups and the methylene (B1212753) (CH₂) groups of the undecane (B72203) ring. The stretching vibration of the C=O bond gives rise to a strong absorption in the IR spectrum, typically in the range of 1700-1725 cm⁻¹ for saturated cyclic ketones. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the methylene groups are expected to appear in the 2850-3000 cm⁻¹ region. asianpubs.org

Raman spectroscopy provides complementary information to IR spectroscopy. triprinceton.org While IR spectroscopy is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. uni-siegen.de

The interpretation of vibrational spectra is grounded in the principles of quantum mechanics and classical mechanics. A molecule can be modeled as a collection of masses (atoms) connected by springs (chemical bonds). The vibrational motions of the molecule can be described as a set of normal modes, each with a characteristic frequency.

For a vibrational mode to be infrared active , it must be associated with a change in the dipole moment of the molecule. fiveable.melibretexts.org The intensity of the IR absorption is proportional to the square of the change in the dipole moment. The polar C=O bond in 1,4-cycloundecanedione undergoes a significant change in dipole moment during its stretching vibration, resulting in a very strong IR absorption band. spectroscopyonline.com

For a vibrational mode to be Raman active , it must be associated with a change in the polarizability of the molecule. uni-siegen.defiveable.me Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an electric field. Symmetric vibrations often lead to a change in polarizability and are therefore strong in the Raman spectrum. fiveable.me For a molecule with a center of inversion, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. uni-siegen.de

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful means to monitor chemical reactions in real-time without the need for sample extraction. spectroscopyonline.comnih.gov This methodology allows for the direct observation of changes in molecular vibrations as reactants are converted into products, providing valuable kinetic and mechanistic insights. frontiersin.org

For a hypothetical reaction involving 1,4-Cycloundecanedione, such as a reduction or a condensation reaction, in situ vibrational spectroscopy would be invaluable. The primary focus would be on monitoring the characteristic vibrational modes of the carbonyl (C=O) groups. The stretching vibration of the carbonyl group in a cyclic ketone typically gives rise to a strong absorption band in the infrared spectrum. The precise frequency of this band is sensitive to the local chemical environment and the conformation of the ring structure.

During a reaction, changes in the intensity and position of the carbonyl peak would be continuously tracked. For instance, in a reduction reaction where the carbonyl groups are converted to hydroxyl groups, the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band would signify the progress of the reaction. The rate of these changes would provide direct kinetic data.

Table 1: Hypothetical In Situ IR Monitoring of a Reduction of 1,4-Cycloundecanedione

Time (minutes)Carbonyl (C=O) Peak Intensity (arbitrary units)Hydroxyl (O-H) Peak Intensity (arbitrary units)Reaction Progress (%)
01.000.000
100.750.2525
200.500.5050
300.250.7575
400.050.9595

This interactive table illustrates how the spectral data could be used to quantify the reaction progress over time.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uk The absorption of this energy promotes electrons from lower energy molecular orbitals to higher energy ones. pharmatutor.org For organic molecules, the most common transitions involve n → π* and π → π* excitations. cutm.ac.in

In the case of 1,4-Cycloundecanedione, the key chromophores are the two carbonyl groups. These groups contain non-bonding (n) electrons on the oxygen atoms and both sigma (σ) and pi (π) electrons in the carbon-oxygen double bond. The expected electronic transitions for 1,4-Cycloundecanedione would be:

n → π* transition: This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. For simple ketones, this absorption is often observed in the range of 270-300 nm. youtube.com

π → π* transition: This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. These transitions are generally strong (high molar absorptivity) and occur at shorter wavelengths, often below 200 nm for unconjugated ketones.

The UV-Vis spectrum of 1,4-Cycloundecanedione is expected to show a weak absorption band in the near-UV region corresponding to the n → π* transition. The exact position and intensity of this band would be influenced by the solvent polarity and the conformation of the eleven-membered ring, which affects the interaction between the two carbonyl groups.

Table 2: Expected UV-Vis Absorption Data for 1,4-Cycloundecanedione in a Non-polar Solvent

TransitionExpected Wavelength (λmax, nm)Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
n → π~285~30
π → π<200>1000

This interactive table summarizes the anticipated electronic transitions for 1,4-Cycloundecanedione based on data from analogous cyclic ketones. nih.gov

Advanced Microscopy and Diffraction Techniques

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for imaging materials at the atomic scale. jeol.com It works by scanning a focused beam of electrons across a sample and collecting the electrons that are scattered at high angles. wikipedia.org The intensity of the scattered electrons is highly sensitive to the atomic number (Z) of the atoms in the sample, leading to what is known as Z-contrast imaging. myscope.training Heavier atoms scatter more strongly and therefore appear brighter in the image.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a material. wikipedia.orgberstructuralbioportal.org It involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by the sample. When the X-ray energy matches the binding energy of a core electron of a particular element, there is a sharp increase in absorption, known as an absorption edge. libretexts.org

The region of the spectrum near the absorption edge is called the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS). libretexts.org The XANES spectrum is sensitive to the oxidation state, coordination environment, and electronic structure of the absorbing atom. acs.org

For 1,4-Cycloundecanedione, one could theoretically perform XAS at the carbon K-edge or the oxygen K-edge.

Carbon K-edge XANES: The spectrum would show distinct features corresponding to the different types of carbon atoms in the molecule. A prominent peak would be expected for the carbonyl carbons due to the transition of a 1s electron to the unoccupied π* orbital of the C=O bond. The aliphatic carbons of the undecane ring would contribute to features at higher energies.

Oxygen K-edge XANES: The oxygen K-edge XANES would be particularly informative about the electronic structure of the carbonyl groups. A strong absorption feature corresponding to the transition of a 1s electron to the π* orbital of the C=O bond would be present. The position and intensity of this peak can provide insights into the nature of the carbonyl bond.

While experimental XANES data for 1,4-Cycloundecanedione is not available, studies on other organic molecules containing carbonyl groups have demonstrated the utility of this technique for characterizing the electronic structure of the C=O bond. researchgate.net

Table 3: Hypothetical XANES Peak Assignments for 1,4-Cycloundecanedione

Absorption EdgeEnergy (eV)TransitionInferred Information
Carbon K-edge~286C 1s → π* (C=O)Presence and electronic structure of carbonyl groups
Carbon K-edge>288C 1s → σ* (C-C, C-H)Aliphatic backbone structure
Oxygen K-edge~531O 1s → π* (C=O)Electronic structure of the carbonyl oxygen

This interactive table provides a hypothetical summary of the expected features in the XANES spectra of 1,4-Cycloundecanedione.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,4-cycloundecanedione. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational landscape of cyclic molecules. For a medium-sized ring like cycloundecane (B11939692), a multitude of low-energy conformations are possible. DFT calculations would be employed to optimize the geometry of various possible conformers of 1,4-cycloundecanedione and to determine their relative energies.

For example, in studies of similar cyclic ketones, DFT methods such as B3LYP with basis sets like 6-31G(d) are commonly used to predict the most stable conformers and the energy barriers between them. The resulting data would typically be presented in a table comparing the relative energies (in kcal/mol) of the different conformers.

Table 1: Hypothetical DFT Data for Conformational Preferences of 1,4-Cycloundecanedione

Conformer Point Group Relative Energy (kcal/mol)
A C1 0.00
B C2 1.5
C Cs 3.2
D Ci 4.8

Note: This table is illustrative and not based on published experimental or computational data for 1,4-cycloundecanedione.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying specific, low-energy conformers, Molecular Dynamics (MD) simulations are better suited for exploring the full conformational space of a flexible molecule like 1,4-cycloundecanedione. MD simulations model the movement of atoms over time based on a force field, which is a set of empirical energy functions. By simulating the molecule's dynamics at a given temperature, researchers can observe the transitions between different conformations and generate a representative ensemble of structures. This approach provides a more complete picture of the molecule's flexibility and the relative populations of different conformers in solution.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For 1,4-cycloundecanedione, these methods can be used to predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure and assign peaks.

Infrared (IR) Spectra: Vibrational frequencies and intensities can be calculated to predict the appearance of an IR spectrum. This is useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretches in 1,4-cycloundecanedione.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for 1,4-Cycloundecanedione

Spectrum Parameter Predicted Value
¹³C NMR C=O Chemical Shift ~210 ppm
¹H NMR CH₂ adjacent to C=O ~2.5 ppm
IR C=O Stretch ~1710 cm⁻¹

Note: These are typical values for ketones and are not specific, calculated data for 1,4-cycloundecanedione.

Computational Design and Virtual Screening for New Derivatives

The principles of computational chemistry can also be applied to the design of new molecules with desired properties. Starting with the structure of 1,4-cycloundecanedione, computational methods can be used to virtually create a library of derivatives with different functional groups. These derivatives can then be subjected to virtual screening, where their properties (e.g., binding affinity to a biological target, electronic properties) are predicted computationally. This in silico approach allows for the rapid evaluation of a large number of potential new compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

As of the current body of scientific literature, no specific Quantitative Structure-Reactivity Relationship (QSRR) studies focusing on 1,4-Cycloundecanedione have been published. While QSRR is a widely utilized methodology in computational and theoretical chemistry to predict the reactivity of chemical compounds based on their molecular structure, dedicated research applying this approach to 1,4-Cycloundecanedione is not available.

Therefore, detailed research findings and data tables pertaining to the QSRR of 1,4-Cycloundecanedione cannot be provided. The development of QSRR models requires experimental reactivity data for a series of structurally related compounds, which is currently lacking for this specific medium-ring dione (B5365651). Future research in this area would be necessary to establish such relationships and to computationally predict the reactivity of 1,4-Cycloundecanedione and its derivatives in various chemical transformations.

Advanced Applications in Chemical Synthesis and Materials Science

1,4-Cycloundecanedione as a Versatile Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. While macrocyclic compounds are crucial intermediates in the synthesis of many complex molecules, no specific examples detailing the use of 1,4-cycloundecanedione as a building block were identified in the available literature. frontiersin.orgresearchgate.netmdpi.comnih.gov

Building Block for Natural Product Synthesis

The synthesis of macrocyclic natural products is a significant area of organic chemistry. frontiersin.orgnih.gov Methodologies often involve the creation of large-ring structures through reactions like ring-closing metathesis or macrolactonization. researchgate.netnih.gov However, a search for total syntheses of natural products that employ 1,4-cycloundecanedione as a starting material or key intermediate did not yield any specific examples. The literature focuses on other precursors and synthetic strategies for constructing complex macrocyclic frameworks. mdpi.combeilstein-journals.org

Precursor for Heterocyclic Compounds

The conversion of 1,4-dicarbonyl compounds into five-membered heterocycles—such as furans, pyrroles, and thiophenes—is a fundamental and widely used transformation known as the Paal-Knorr synthesis. nih.govwikipedia.orgalfa-chemistry.com This reaction typically involves treating the 1,4-dione with a dehydrating agent (for furans), an amine (for pyrroles), or a sulfurizing agent (for thiophenes). wikipedia.orgacs.orgorganic-chemistry.org

Theoretically, 1,4-cycloundecanedione possesses the necessary functionality to undergo the Paal-Knorr reaction to yield a cycloundecane-fused heterocycle. This potential reaction is illustrated in the table below.

Potential Heterocyclic Synthesis from 1,4-Diketones (Paal-Knorr Reaction)
Target HeterocycleRequired ReagentGeneral Reaction Principle
Furan (B31954)Acid Catalyst (e.g., H₂SO₄, p-TsOH)Acid-catalyzed intramolecular cyclization and dehydration. organic-chemistry.org
PyrrolePrimary Amine (R-NH₂) or Ammonia (NH₃)Condensation with the amine to form a di-imine intermediate, followed by cyclization and dehydration. organic-chemistry.org
ThiopheneSulfurizing Agent (e.g., Lawesson's reagent, P₄S₁₀)Conversion of carbonyls to thiocarbonyls, followed by cyclization.

Despite this well-established reactivity for 1,4-diones, no specific studies demonstrating the cyclization of 1,4-cycloundecanedione have been reported. Research in this area tends to focus on acyclic or smaller cyclic diones. nih.govresearchgate.net

Scaffold for Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. nih.gov Rigid macrocycles like cyclodextrins, calixarenes, and cucurbiturils are often used as scaffolds due to their pre-organized cavities that can bind guest molecules. nih.govmdpi.comnih.gov

Host-Guest Chemistry

Host-guest chemistry describes complexes where a "host" molecule forms a cavity to enclose a "guest" molecule or ion. nih.gov There is no evidence in the literature to suggest that 1,4-cycloundecanedione has been utilized as a host molecule. Its relatively flexible 11-membered ring and lack of a well-defined, pre-organized cavity make it a less suitable candidate for this role compared to more structured macrocycles.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonding or π-π stacking. researchgate.netnih.gov While macrocycles can be designed to self-assemble into higher-order structures like nanotubes or columns, these processes typically require specific structural features (e.g., rigid aromatic panels, hydrogen-bonding sites) that are absent in the simple hydrocarbon framework of 1,4-cycloundecanedione. mdpi.comresearchgate.net No research was found describing the self-assembly of this specific dione (B5365651).

Role in Polymer Chemistry (if applicable as a monomer or cross-linker)

The search for applications of 1,4-cycloundecanedione in polymer chemistry yielded no results. The two ketone functionalities could theoretically act as sites for reactions, such as forming ketals to create cross-links between polymer chains. A cross-linking agent is a substance that links polymer chains together, forming a three-dimensional network. However, there is no indication in the scientific literature that 1,4-cycloundecanedione is used as either a monomer for polymerization or as a cross-linking agent.

Catalytic Applications

The potential for 1,4-cycloundecanedione to serve as a ligand or a component in catalytic systems is an area ripe for exploration. The spatial arrangement of its carbonyl groups and the conformational flexibility of the eleven-membered ring could, in theory, allow for the coordination of metal centers.

Hypothetical Coordination Modes and Catalytic Activity:

Should 1,4-cycloundecanedione be synthesized and utilized as a ligand, its effectiveness would be dictated by several factors outlined in the table below.

FeaturePotential Implication in Catalysis
Bidentate Coordination The two ketone oxygens could chelate to a single metal center, influencing its electronic properties and reactivity.
Ring Conformation The flexibility of the cycloundecane (B11939692) ring might allow for the adoption of specific conformations to create a tailored catalytic pocket.
Functionalization The carbon backbone of the dione could be functionalized to introduce chiral centers or other coordinating groups, leading to applications in asymmetric catalysis.

Further research into the synthesis of 1,4-cycloundecanedione is a necessary prerequisite to any investigation of its catalytic potential. The development of derivatives and their subsequent complexation with various transition metals could open new avenues in the design of novel catalysts for a range of organic transformations.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Routes

The construction of the 11-membered ring of 1,4-cycloundecanedione with high efficiency and selectivity remains a significant synthetic challenge. Traditional methods for forming medium-sized rings often suffer from low yields due to competing oligomerization and polymerization reactions. Future research will likely focus on overcoming these limitations through the development of advanced cyclization strategies.

Key areas of development include:

Transition-Metal-Catalyzed Cyclizations: Methodologies such as ring-closing metathesis (RCM) and palladium-catalyzed intramolecular C-H activation or cross-coupling reactions are powerful tools for forming large rings. Future work will aim to adapt and optimize these methods for the specific steric and electronic demands of 1,4-cycloundecanedione precursors.

Organocatalysis: The use of small organic molecules to catalyze ring formation offers a complementary approach to metal-based systems. Chiral organocatalysts could enable enantioselective cyclizations, providing direct access to non-racemic 1,4-cycloundecanedione derivatives.

Photochemical and Electrochemical Methods: Light or electricity can be used to promote unique cyclization pathways under mild conditions. These methods may provide access to reactive intermediates that are difficult to generate through traditional thermal reactions, potentially leading to more efficient ring-closing events.

Template-Directed Synthesis: The use of covalent or non-covalent templates to pre-organize a linear precursor into a cyclic conformation can significantly enhance the efficiency of the final ring-closing step.

Synthetic StrategyPotential Advantages for 1,4-Cycloundecanedione SynthesisKey Research Challenges
Ring-Closing Metathesis (RCM)High functional group tolerance; well-established for large rings.Identifying suitable catalysts to overcome ring strain in medium rings; precursor synthesis.
Palladium-Catalyzed C-H ActivationAtom-economical; allows for late-stage functionalization.Achieving high regioselectivity in flexible acyclic precursors.
Asymmetric OrganocatalysisAccess to chiral, non-racemic products; avoids toxic metals.Catalyst design for controlling conformation during cyclization.
Flow Chemistry ApproachesImproved control over reaction parameters; suppression of side reactions under high dilution.Reactor design and optimization for specific cyclization reactions.
Table 1. Emerging Synthetic Strategies for 1,4-Cycloundecanedione.

Exploration of Novel Reactivity Patterns

The unique three-dimensional structure of medium-sized rings like 1,4-cycloundecanedione dictates their reactivity. Unlike smaller, more rigid rings or larger, more flexible ones, the conformational landscape of cycloundecanedione is characterized by multiple low-energy conformers and significant transannular interactions (non-bonded interactions across the ring). nih.govrsc.org These features suggest that its reactivity may differ substantially from that of acyclic or six-membered ring diones.

Future research is poised to explore:

Transannular Reactions: The proximity of atoms across the ring could be exploited to facilitate novel transannular cyclizations, rearrangements, or hydrogen-atom transfer reactions, creating complex bicyclic or polycyclic systems in a single step.

Conformation-Controlled Stereoselectivity: By understanding and controlling the conformational equilibrium of the ring, it may be possible to achieve high levels of diastereoselectivity in reactions at the carbonyl groups or adjacent positions. For example, the facial bias for nucleophilic attack could be controlled by remote substituents that lock the ring into a specific conformation. youtube.com

Diketone-Specific Chemistry: The 1,4-disposition of the two carbonyl groups allows for specific reactivity patterns, such as intramolecular aldol (B89426) reactions to form bicyclo[m.n.1] systems or tandem reactions where one ketone group directs the reactivity of the second. The unique reactivity of cyclic 1,2-diketones (diosphenols) has been used as a core strategy in total synthesis, and similar unique applications may be found for 1,4-diones. nih.gov

Integration of Machine Learning and AI in Dione (B5365651) Chemistry Research

Emerging applications in the context of 1,4-cycloundecanedione include:

Retrosynthesis and Route Prediction: AI algorithms can propose novel and efficient synthetic routes by analyzing the entire body of known chemical reactions. chemcopilot.com This could uncover non-intuitive disconnections and strategies for constructing the cycloundecanedione core.

Reaction Optimization: ML models can predict reaction outcomes (e.g., yield, selectivity) based on a wide range of parameters (e.g., catalyst, solvent, temperature). This allows for the in silico optimization of reaction conditions, reducing the number of experiments required. eurekalert.org

Conformational Analysis: Predicting the stable conformations of a flexible molecule like 1,4-cycloundecanedione is computationally intensive. ML potentials, trained on high-level quantum mechanical data, can perform this analysis much faster and more accurately than traditional methods, providing crucial insights into reactivity. nih.gov

Discovery of New Reactions: By training on large reaction databases, AI can be used to predict the products of unknown reactions or even suggest entirely new transformations by identifying novel patterns of electron movement. aiche.org

AI/ML Application AreaSpecific Goal for 1,4-Cycloundecanedione ResearchPotential Impact
Retrosynthesis PlanningIdentify novel, high-yield synthetic pathways.Reduces development time; increases accessibility of the compound.
Reaction Condition OptimizationPredict optimal catalysts, solvents, and temperatures for cyclization.Improves yields and selectivity; minimizes waste.
Predictive Conformational AnalysisMap the complete conformational energy landscape.Enables rational design of stereoselective reactions.
New Reactivity DiscoveryPredict outcomes of reactions under unexplored conditions.Uncovers novel chemical transformations and molecular scaffolds.
Table 2. Applications of AI and Machine Learning in 1,4-Cycloundecanedione Chemistry.

Advanced In-Situ Characterization for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for developing better synthetic methods and predicting reactivity. For complex processes like the formation and reaction of medium-sized rings, traditional analysis of starting materials and final products is often insufficient. Advanced in-situ characterization techniques, which monitor reactions as they occur, are becoming indispensable.

Future research on 1,4-cycloundecanedione will benefit from:

In-Situ Spectroscopy (NMR, IR, Raman): These techniques can detect and identify transient intermediates and transition states, providing direct evidence for proposed reaction pathways. For example, monitoring a cyclization reaction by NMR could reveal the build-up of key intermediates or side products in real-time.

Cryogenic Spectroscopy: By trapping reactive species at very low temperatures, it is possible to study their structure and properties in detail. This could be used to characterize highly unstable conformers or intermediates in the chemistry of 1,4-cycloundecanedione.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: This gas-phase technique provides extremely precise rotational constants, allowing for the unambiguous identification of different conformers. It has been successfully used to map the complex conformational landscape of cycloundecanone (B1197894) and would be invaluable for understanding the dione analogue. nih.govacs.org

Ultrafast Transient Absorption Spectroscopy: For photochemical reactions, this method can track molecular changes on femtosecond to picosecond timescales, revealing the dynamics of excited states and the initial bond-forming or bond-breaking events. nih.gov

Sustainability and Circular Economy in 1,4-Cycloundecanedione Chemistry

Modern chemical research is increasingly driven by the principles of green chemistry and the concept of a circular economy, which aims to minimize waste and maximize the reuse of materials. strategicallies.co.ukkaizen.comcefic.org The chemistry of 1,4-cycloundecanedione is well-positioned to incorporate these principles from the ground up.

Emerging research avenues in this area include:

Bio-based Feedstocks: Developing synthetic routes that begin from renewable biomass instead of petrochemicals. For instance, catalytic fast pyrolysis of lignocellulose can produce streams rich in oxygenated compounds, including cyclic ketones, which could potentially be converted into precursors for 1,4-cycloundecanedione. rsc.orgnrel.gov

Catalytic and Atom-Economical Reactions: Focusing on synthetic methods that use catalytic amounts of reagents and maximize the incorporation of atoms from the starting materials into the final product. An example is the use of O2 or H2O2 as terminal oxidants in dehydrogenation reactions, which produce only water as a byproduct. organic-chemistry.orggoogle.com

Designing for Recyclability: If 1,4-cycloundecanedione is used as a monomer for new polymers or materials, designing these materials for chemical recycling is a key goal. This involves creating polymers with bonds that can be selectively cleaved to recover the monomer in high purity, thus "closing the loop".

Waste Valorization: Exploring the use of byproducts from the synthesis of 1,4-cycloundecanedione as valuable starting materials for other chemical processes, turning a waste stream into a resource. kochmodular.com

Q & A

Q. How to address anomalies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Technique Validation : Confirm NMR assignments with 2D experiments (e.g., COSY, HSQC) and compare IR functional group peaks with computational predictions .
  • Peer Review : Annotate anomalies (e.g., unexpected splitting patterns) in drafts and seek feedback during lab meetings or pre-submission inquiries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.